- Ruthenium(II) complexes with pyridine-based Schiff base ligands: Synthesis, structural characterization and catalytic hydrogenation of ketones, Journal of Molecular Structure, 2020, 1202,
Cas no 91-01-0 (Benzhydrol)
Benzhydrol Chemical and Physical Properties
Names and Identifiers
-
- Diphenylmethanol
- Diphenylcarbinol
- benzhydryl alcohol
- Trichlorethyl Benzoquinone
- Benzhydrol
- 1,1-diphenylmethanol
- BENZOHYDROL
- benzydrol
- BNEZHYDROL
- diphenyl methylol
- diphenyl-methanol
- hydroxy-diphenyl methane
- MOE-300
- Diphenhydramine Impurity D
- Hydroxydiphenylmethane
- Diphenylmethyl alcohol
- Diphenyl carbinol
- alpha-Phenylbenzenemethanol
- diphenyl methanol
- Benzenemethanol, .alpha.-phenyl-
- Benzenemethanol, alpha-phenyl-
- S4HQ1H8OWD
- QILSFLSDHQAZET-UHFFFAOYSA-N
- diphenylmethan-1-ol
- Benzhydrol, 99%
- PubChem14509
- Diphenylmethanol, 99%
- 1gt5
- .alpha.-Phenylbenzy
- Benzhydrol (8CI)
- α-Phenylbenzenemethanol (ACI)
- NSC 32150
- α-Phenylbenzyl alcohol
- Diphenhydramine Hydrochloride Imp. D
-
- MDL: MFCD00004488
- Inchi: 1S/C13H12O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H
- InChI Key: QILSFLSDHQAZET-UHFFFAOYSA-N
- SMILES: OC(C1C=CC=CC=1)C1C=CC=CC=1
- BRN: 1424379
Computed Properties
- Exact Mass: 184.08900
- Monoisotopic Mass: 184.088815
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 20.2
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Colorless needle like crystals.
- Density: 1.103
- Melting Point: 65-67 °C (lit.)
- Boiling Point: 297-298 °C(lit.)
- Flash Point: 160 °C
- Refractive Index: 1.599
- Solubility: 0.52g/l insoluble
- Water Partition Coefficient: Slightly soluble in water.
- Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, acids.
- PSA: 20.23000
- LogP: 2.76830
- Merck: 1090
- Solubility: It is easily soluble in ethanol, diethyl ether, chloroform and carbon disulfide. At 20 ℃, 1g of product is soluble in 2000ml of water and almost insoluble in cold crude gasoline.
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
Benzhydrol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S24/25
- RTECS:DC7452000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
Benzhydrol Customs Data
- HS CODE:2906210000
- Customs Data:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
Benzhydrol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D806991-2.5kg |
Diphenylmethanol |
91-01-0 | 99% | 2.5kg |
810.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B4856-5G |
Benzhydrol |
91-01-0 | 5g |
¥160.81 | 2023-11-11 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B4856-100G |
Benzhydrol |
91-01-0 | 100g |
¥395.96 | 2023-11-11 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B4856-500G |
Benzhydrol |
91-01-0 | 500g |
¥894.95 | 2023-11-11 | ||
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0693539335- 100g |
Benzhydrol |
91-01-0 | 99% | 100g |
¥ 92.9 | 2021-05-18 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2071-100MG |
Benzhydrol |
91-01-0 | 100mg |
¥4241.93 | 2024-12-26 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1051602-50MG |
Benzhydrol |
91-01-0 | 50mg |
¥3302.56 | 2024-12-23 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BP1119 |
Benzhydrol |
91-01-0 | British Pharmacopoeia (BP) Reference Standard | ¥2128.03 | 2022-02-22 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000887 |
Benzhydrol |
91-01-0 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0898-25g |
Benzhydrol |
91-01-0 | 99.0%(GC) | 25g |
¥140.0 | 2022-05-30 |
Benzhydrol Production Method
Production Method 1
Production Method 2
- Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki-Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation, Advanced Synthesis & Catalysis, 2017, 359(13), 2269-2279
Production Method 3
1.2 Reagents: Ammonium chloride Solvents: Water ; > 1 min, rt
- Direct allylation of benzyl alcohols, diarylmethanols, and triarylmethanols mediated by XtalFluor-E, Tetrahedron Letters, 2017, 58(5), 442-444
Production Method 4
- Optimum difunctionality in a 2-(2-pyridyl-2-ol)-1,10-phenanthroline based ruthenium complex for transfer hydrogenation of ketones and nitriles: impact of the number of 2-hydroxypyridine fragments, Dalton Transactions, 2016, 45(27), 11162-11171
Production Method 5
- In situ activation of benzyl alcohols with XtalFluor-E: formation of 1,1-diarylmethanes and 1,1,1-triarylmethanes through Friedel-Crafts benzylation, Organic & Biomolecular Chemistry, 2015, 13(8), 2243-2246
Production Method 6
Production Method 7
Production Method 8
- Half-sandwich ruthenium(II)(η6-p-cymene) complexes: Syntheses, characterization, transfer hydrogenation reactions, antioxidant and enzyme inhibitory activities, Journal of Molecular Structure, 2022, 1262,
Production Method 9
Production Method 10
Production Method 11
- Carbon monoxide-driven osmium catalyzed reductive amination harvesting WGSR power, Catalysis Science & Technology, 2021, 11(14), 4922-4930
Production Method 12
Production Method 13
- Facile synthesis of a 2-(2'-pyridyl)-4-(methylcarboxy)quinoline ruthenium (II) based catalyst precursor for transfer hydrogenation of aromatic ketones, Inorganic Chemistry Communications, 2018, 92, 64-68
Production Method 14
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
- Scandium as a pre-catalyst for the deoxygenative allylation of benzylic alcohols, Organic & Biomolecular Chemistry, 2018, 16(1), 119-123
Production Method 15
1.2 120 min, 80 °C
1.3 Solvents: Tetrahydrofuran
- N-Heterocyclic olefins as ancillary ligands in catalysis: a study of their behaviour in transfer hydrogenation reactions, Dalton Transactions, 2016, 45(32), 12835-12845
Production Method 16
Production Method 17
1.2 3 h, 110 °C
1.3 Reagents: Cyclohexane
- Transfer hydrogenation with abnormal dicarbene rhodium(III) complexes containing ancillary and modular poly-pyridine ligands, Dalton Transactions, 2016, 45(11), 4570-4579
Production Method 18
- Manganese(III) porphyrin anchored onto multiwall carbon nanotubes: An efficient and reusable catalyst for the heterogeneous reduction of aldehydes and ketones, Journal of Coordination Chemistry, 2016, 69(4), 638-649
Production Method 19
1.2 2 h, reflux
- Synthesis, Isomerization, and Catalytic Transfer Hydrogenation Activity of Rhodium(III) Complexes Containing Both Chelating Dicarbenes and Diphosphine Ligands, Organometallics, 2015, 34(24), 5723-5733
Production Method 20
Benzhydrol Raw materials
Benzhydrol Preparation Products
Benzhydrol Suppliers
Benzhydrol Related Literature
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on Benzhydrol
Benzhydrol: A Comprehensive Overview
Benzhydrol, also known by its CAS number 91-01-0, is a compound that has garnered significant attention in various scientific and industrial fields. This organic compound, with the chemical formula C13H18O, is a derivative of benzene and exhibits unique properties that make it valuable in numerous applications. In this article, we will delve into the characteristics, synthesis, applications, and recent advancements related to Benzhydrol.
The Benzhydrol molecule consists of a benzene ring attached to a hydroxyl group and an ethyl group. Its structure contributes to its stability and reactivity, making it a versatile compound in organic chemistry. The compound is typically synthesized through the reaction of benzaldehyde with ethanol in the presence of an acid catalyst, a process known as the benzoin condensation. This method ensures high yields and purity, which are critical for its use in various industries.
One of the most notable applications of Benzhydrol is in the pharmaceutical industry. Recent studies have highlighted its potential as an intermediate in drug synthesis. For instance, researchers have explored its role in the development of anti-inflammatory agents and antioxidants. These findings underscore the importance of Benzhydrol in advancing therapeutic solutions and improving human health.
In addition to pharmaceuticals, Benzhydrol finds application in the field of materials science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional properties such as high surface area and selective adsorption capabilities, making them ideal for gas storage and catalysis.
The environmental impact of Benzhydrol has also been a topic of recent research. Studies have shown that it can serve as a precursor for biodegradable polymers, offering a sustainable alternative to traditional plastics. This development aligns with global efforts to reduce plastic pollution and promote eco-friendly materials.
Furthermore, advancements in analytical techniques have enhanced our understanding of Benzhydrol's behavior under various conditions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have provided insights into its molecular interactions and degradation pathways. These insights are crucial for optimizing its synthesis and application processes.
In conclusion, Benzhydrol (CAS No: 91-01-0) is a multifaceted compound with diverse applications across industries. From pharmaceuticals to materials science and environmental sustainability, its versatility continues to drive innovation. As research progresses, we can expect even more groundbreaking uses for this remarkable compound.
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